molecular formula C12H11NO4S2 B2842795 3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 926213-55-0

3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No.: B2842795
CAS No.: 926213-55-0
M. Wt: 297.34
InChI Key: QMGTZNNYUCJDJV-UHFFFAOYSA-N
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Description

3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a complex organic compound characterized by its aromatic thiophene ring, a sulfonyl group, and a carboxylic acid moiety

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not documented . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the reaction of thiophene-2-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to achieve high purity levels suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted thiophenes or sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to bind to specific receptors makes it valuable in drug discovery.

Medicine: In medicine, this compound has shown potential as an anti-inflammatory and antioxidant agent. Its derivatives are being explored for their therapeutic effects in treating various diseases.

Industry: In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the development of new materials with improved properties.

Comparison with Similar Compounds

  • 5-(4-Fluorophenyl)-3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

  • 5-(4-Cyanophenyl)-3-{[(2-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Uniqueness: 3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid stands out due to its specific substitution pattern on the thiophene ring and its carboxylic acid group, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-8-2-4-9(5-3-8)19(16,17)13-10-6-7-18-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGTZNNYUCJDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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